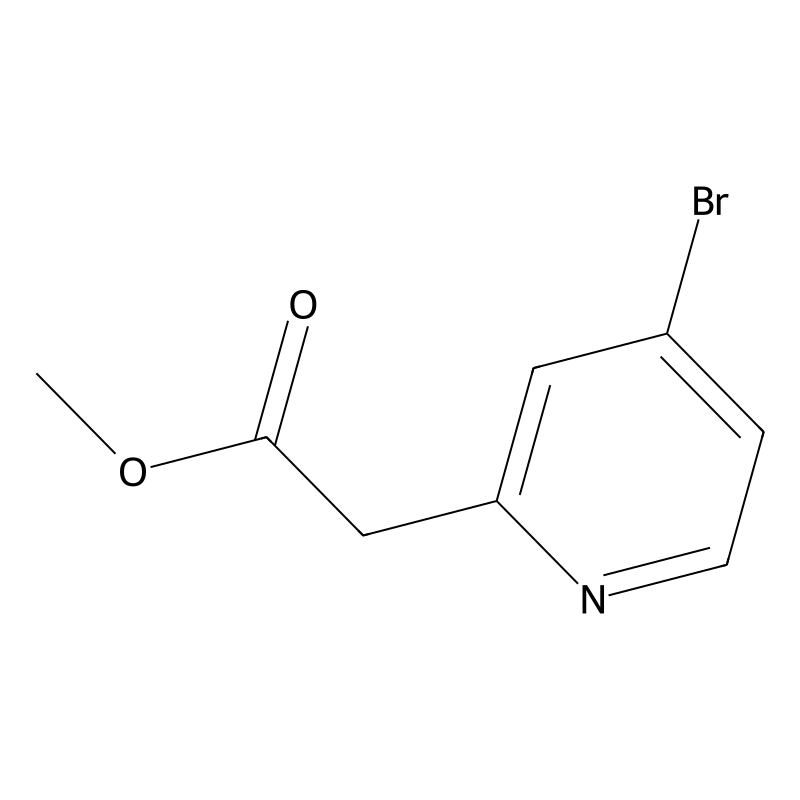

Methyl 2-(4-bromopyridin-2-yl)acetate

Content Navigation

Regioisomeric impurity compromises target activity in kinase programs. Methyl 2-(4-bromopyridin-2-yl)acetate (CAS 1354021-08-1) delivers the defined 4-bromo position proven for P2X7 and Syk inhibitors.

- Avoids isomer-dependent potency loss; validated in patent literature.

- Reliable Suzuki coupling handle, methyl ester ready for derivatization.

- Available from stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

Methyl 2-(4-bromopyridin-2-yl)acetate is a bifunctional heterocyclic intermediate designed for precise applications in medicinal chemistry and materials science. Its structure offers two distinct and strategically placed reactive sites: a bromine atom at the 4-position, which serves as a reliable handle for palladium-catalyzed cross-coupling reactions, and a methyl acetate group at the 2-position, which can be readily hydrolyzed or derivatized. This specific arrangement of functional groups makes it a valuable precursor for constructing complex molecular architectures where isomeric purity is critical.

Procurement Fit

References

- [1] Li, Y., et al. Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. Journal of Medicinal Chemistry, 2023.

- [2] Currie, K. S., et al. SUBSTITUTED PYRIDINE SPLEEN TYROSINE KINASE (SYK) INHIBITORS. European Patent EP 2863916B1, 2017.

Casual substitution of Methyl 2-(4-bromopyridin-2-yl)acetate with its positional isomers (e.g., 3-bromo or 5-bromo analogs) or other halides is a critical process risk. The electronic properties and steric environment of the pyridine ring are highly sensitive to the substituent's position. In the synthesis of specific biologically active compounds, such as P2X7 receptor antagonists, the 4-bromo substitution pattern has been shown to be essential for target potency, with isomers demonstrating a complete loss of activity. Therefore, for applications requiring high-fidelity molecular recognition, this specific isomer is non-interchangeable. Furthermore, changing the halide from bromine to chlorine or iodine alters the oxidative addition rates in cross-coupling reactions, impacting yields and requiring significant process re-optimization.

Substitution Risk

Essential for Biological Potency: Isomeric Purity is Non-Negotiable for P2X7 Receptor Antagonists

In the development of P2X7 receptor antagonists for acute kidney injury, the precise location of the bromine atom on the pyridine ring was determined to be critical for biological function. A comparative study of synthesized derivatives showed that compounds built with the 4-bromopyridin-2-yl core exhibited potent antagonistic effects. In contrast, altering the bromine to other positions resulted in a loss of potency.

| Evidence Dimension | Biological Activity / Target Potency |

| Target Compound Data | Demonstrated potent antagonistic effect on P2X7 receptors. |

| Comparator Or Baseline | Positional isomers (e.g., 5-bromopyridin-2-yl core structures). |

| Quantified Difference | Qualitatively described as a "loss of potency" for isomers compared to the potent 4-bromo analog. |

| Conditions | In-vitro biological assay for P2X7 receptor antagonism. |

For drug discovery programs, this evidence shows that only the 4-bromo isomer is viable for achieving the desired biological endpoint, making isomeric purity a primary procurement requirement.

Demonstrated Precursor Suitability in Suzuki-Miyaura Cross-Coupling Reactions

This compound has been successfully employed as a substrate in Suzuki-Miyaura reactions, one of the most widely used C-C bond-forming methods in pharmaceutical synthesis. In a documented procedure, the coupling of Methyl 2-(4-bromopyridin-2-yl)acetate with (4-hydroxyphenyl)boronic acid proceeded to give the desired biaryl product in a 46% isolated yield.

| Evidence Dimension | Isolated Reaction Yield |

| Target Compound Data | 46% |

| Comparator Or Baseline | N/A (Establishes a quantitative baseline for a key transformation). |

| Quantified Difference | N/A |

| Conditions | Suzuki-Miyaura coupling with (4-hydroxyphenyl)boronic acid, using an (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride catalyst. |

This provides a quantitative benchmark for a mainstream industrial and laboratory reaction, confirming the compound's utility and compatibility with standard synthetic workflows.

Validated Core Scaffold for Synthesis of Patented Kinase Inhibitors

The value of the 4-bromopyridin-2-yl scaffold is demonstrated in its use as a key intermediate for complex, high-value pharmaceutical targets. A closely related analog, ethyl 3-(4-bromopyridin-2-yl)propanoate, is a cited precursor in a patented synthetic route to Spleen Tyrosine Kinase (Syk) inhibitors. The patent provides a detailed synthesis utilizing this core structure, validating its utility for accessing advanced molecular targets.

| Evidence Dimension | Synthetic Utility as a Key Intermediate |

| Target Compound Data | The 4-bromopyridin-2-yl core is integral to a patented synthesis of Syk inhibitors. |

| Comparator Or Baseline | Alternative, less direct synthetic routes or different core scaffolds. |

| Quantified Difference | Provides a more direct and validated pathway to a high-value target class. |

| Conditions | Multi-step organic synthesis targeting inhibitors of Spleen Tyrosine Kinase (Syk). |

This reduces synthetic route development risk by showing the scaffold is already proven and patented for building complex, biologically active molecules, making it a reliable choice for similar projects.

Targeted Synthesis of Isomer-Specific Kinase Inhibitors and Receptor Modulators

Where the absolute regiochemistry of the final molecule is essential for biological activity. Based on evidence that positional isomers can be inactive, this compound is the correct choice for drug discovery campaigns requiring precise structure-activity relationship (SAR) exploration.

Efficient Construction of Biaryl Pyridine Libraries

As a key building block for generating diverse libraries of substituted 2-pyridylacetic acid derivatives via Suzuki-Miyaura coupling. Its demonstrated reactivity provides a reliable starting point for synthesizing new chemical entities for screening in pharmaceutical and materials science applications.

Advanced Intermediate for Patented Pharmaceutical Scaffolds

In process development or medicinal chemistry programs targeting Spleen Tyrosine Kinase (Syk) or related inhibitors. The use of the 4-bromopyridin-2-yl core is validated in the patent literature, making this compound a strategic choice for projects aiming to build upon existing scaffolds.

Application Fit

References

- [1] Li, Y., et al. Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. Journal of Medicinal Chemistry, 2023.

- [3] Currie, K. S., et al. SUBSTITUTED PYRIDINE SPLEEN TYROSINE KINASE (SYK) INHIBITORS. European Patent EP 2863916B1, 2017.

XLogP3

Explore Compound Types